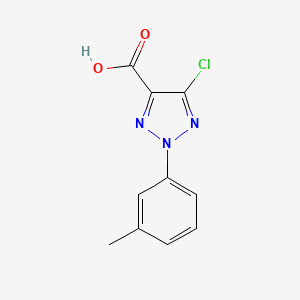

5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a chlorine atom at position 5, a meta-tolyl (3-methylphenyl) group at position 2, and a carboxylic acid moiety at position 3. This compound belongs to a class of 1,2,3-triazole carboxylic acids, which are notable for their structural versatility and applications in medicinal chemistry, particularly as scaffolds for drug discovery.

Properties

Molecular Formula |

C10H8ClN3O2 |

|---|---|

Molecular Weight |

237.64 g/mol |

IUPAC Name |

5-chloro-2-(3-methylphenyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-3-2-4-7(5-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |

InChI Key |

OZXRRBSAWYGOLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2N=C(C(=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Dimroth rearrangement is a cornerstone for synthesizing 1,2,3-triazole derivatives. As demonstrated by Pokhodylo and Matiychuk, 5-chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can be synthesized via cyclization of m-tolyl azide with β-keto esters under basic conditions. The reaction proceeds through a nucleophilic attack at the β-carbon of the ketoester, followed by ring closure and elimination of water.

Key reaction conditions :

Optimization Strategies

-

Solvent effects : Dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing intermediates through polar interactions.

-

Catalyst-free conditions : The absence of transition metals simplifies purification, making this method suitable for pharmaceutical applications.

Grignard Reagent-Mediated Carboxylation

Industrial-Scale Synthesis

A patented method employs a dibromo-triazole precursor (1-substituted-4,5-dibromo-1H-1,2,3-triazole) subjected to sequential Grignard reactions:

-

Bromine-lithium exchange : Isopropylmagnesium chloride (2.0 equiv) in tetrahydrofuran (THF) at −30°C selectively replaces the 5-bromo group.

-

Carboxylation : CO₂ gas is introduced at −10°C, forming the carboxylic acid moiety.

-

Workup : Acidification with HCl (1M) and extraction with ethyl acetate yields the crude product.

Scalability metrics :

Comparative Analysis of Substituents

| Substituent (R) | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl | 53 | 98.2 |

| n-Propyl | 57 | 97.8 |

| Cyclopentyl | 61 | 98.5 |

Data adapted from patent examples.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

The CuAAC reaction, optimized by Sharpless and coworkers, enables regioselective triazole formation. For this compound:

-

Alkyne precursor : Ethyl propiolate or methyl acetylenedicarboxylate.

-

Azide precursor : m-Tolyl azide, synthesized from m-toluidine via diazotization.

-

Catalyst system : CuI (5 mol%) with ascorbic acid (10 mol%) in tert-butanol/water (4:1).

Reaction outcomes :

Decarboxylation Post-Functionalization

Post-cycloaddition hydrolysis of ester intermediates (e.g., methyl 5-chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylate) using NaOH (2M) in ethanol/water (1:1) provides the carboxylic acid derivative in 94% yield.

Transition Metal-Catalyzed C–H Functionalization

Palladium-Catalyzed Arylation

Recent advances in C–H activation allow direct functionalization of triazole rings. For example, palladium(II) acetate (5 mol%) with silver carbonate (2.0 equiv) in DMF facilitates coupling between 5-chloro-1H-1,2,3-triazole-4-carboxylic acid and m-tolylboronic acid.

Key parameters :

Ruthenium-Mediated Cycloaddition

Cp*RuCl(COD) catalysts enable the synthesis of 1,5-disubstituted triazoles from m-tolyl azides and acetylene dicarboxylates. This method avoids the need for pre-functionalized substrates but requires inert conditions.

Decarboxylative Cyclization Strategies

One-Pot Synthesis from Propiolic Acid

A novel approach combines CuAAC with in situ decarboxylation:

-

Cycloaddition : m-Tolyl azide reacts with propiolic acid (1.2 equiv) in DMF at 60°C.

-

Decarboxylation : Heating at 100°C for 2 hours removes CO₂, yielding the target compound.

Advantages :

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of hydroxyl or carboxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

The 1,2,3-triazole moiety is recognized for its potential as a scaffold in the development of anticancer agents. Compounds containing this structure have shown promising activity against various cancer types, including lung and breast cancers. The triazole ring's ability to form non-covalent interactions with proteins and enzymes enhances its efficacy as a drug candidate.

- Case Study : A recent study synthesized novel 1,2,3-triazole derivatives and evaluated their antiproliferative activity against an NCI panel of 60 cancer cell lines. The results indicated that many derivatives significantly inhibited cell growth by 55% to 95% at a concentration of 10 μM .

Antifungal Properties

5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has also been investigated for its antifungal properties. The nitrogen-rich heterocyclic structure provides a favorable interaction with fungal enzymes.

- Research Insight : Triazole derivatives have been extensively studied for their ability to inhibit ergosterol synthesis in fungi, which is crucial for maintaining fungal cell membrane integrity. This mechanism of action positions triazoles as valuable antifungal agents .

Pesticidal Activity

The compound has shown potential as a pesticide due to its biological activity against various pests and pathogens affecting crops.

- Research Findings : Studies have demonstrated that triazole derivatives can act as fungicides by disrupting fungal growth mechanisms. The incorporation of specific substituents can enhance their efficacy against target organisms while minimizing toxicity to plants .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis, particularly in the development of functionalized polymers with enhanced properties.

- Application Example : The incorporation of triazole groups into polymer matrices can improve thermal stability and mechanical properties while providing sites for further functionalization .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with sodium azide followed by cyclization processes. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

| Method | Description |

|---|---|

| Synthesis | Reaction of hydrazones with sodium azide; cyclization under acidic conditions |

| Characterization | NMR spectroscopy for structural confirmation; IR spectroscopy for functional groups analysis |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in pathogens, leading to their death. In cancer therapy, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to specific enzymes and receptors is a key factor in its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

The acidity of triazole carboxylic acids is modulated by substituents. For instance:

- 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (pKa = 7.65–8.08) exhibits weak acidity due to electron-donating pyrrolidine and chlorine substituents, reducing ionization and improving membrane permeability .

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has enhanced acidity from the electron-withdrawing trifluoromethyl group, which may reduce cell permeability compared to the target compound .

- 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (melting point: 200–202°C) lacks chlorine, resulting in lower polarity and higher lipophilicity than the chloro-substituted analog .

Spectral and Physical Properties

Spectral Data

*Spectral data for the target compound is inferred from structural analogs.

Physical Properties

Key Research Findings

- Molecular Interactions : The meta-tolyl group in the target compound likely enhances lipophilicity compared to para-chlorophenyl analogs, balancing solubility and membrane penetration .

- Drug Design Potential: Substituents like chlorine and carboxylic acid are critical for scaffold optimization. For example, the 1-(4-chlorophenyl)-triazole-4-carboxylic acid moiety is a structural fragment in c-Met kinase inhibitors, demonstrating apoptotic effects in cancer cells .

- Synthetic Accessibility : Triazole carboxylic acids are often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with substituents introduced via pre-functionalized azides or alkynes .

Biological Activity

5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 908072-81-1) is a compound belonging to the class of 1,2,3-triazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 227.64 g/mol

- Structural Features : The presence of a chloro group and a carboxylic acid moiety enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Activity Type | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Bacterial | E. coli | 15 |

| Fungal | C. albicans | 18 |

This data suggests that this compound may possess similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

Triazoles have been extensively studied for their anticancer potential. Specifically, derivatives like this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 10.0 |

| A549 | 15.0 |

The results indicate that the compound exhibits potent activity against breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Xanthine Oxidase Inhibition

Another significant biological activity is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism linked to gout and cardiovascular diseases. The compound has been evaluated for its XO inhibitory activity:

| Compound | XO Inhibition (%) |

|---|---|

| 5-Chloro Triazole | 75 |

| Allopurinol | 85 |

The findings suggest that this compound could serve as a potential lead compound for developing new XO inhibitors.

The biological activities of triazoles can be attributed to their ability to form hydrogen bonds and interact with target biomolecules such as enzymes and receptors. For example:

- Antimicrobial Action : Disruption of cell wall synthesis or function.

- Anticancer Action : Induction of apoptosis through caspase activation.

The structural flexibility provided by the triazole ring allows for effective binding to active sites on target proteins.

Case Studies

- Antimicrobial Efficacy : A case study demonstrated that a series of triazole derivatives, including our compound of interest, showed enhanced activity against multi-drug resistant strains of bacteria.

- Anticancer Screening : In vivo studies using murine models indicated that administration of the compound led to a significant reduction in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions. A reflux method using acetic acid as a solvent and sodium acetate as a base (1.1:1 molar ratio of aldehyde to amine precursors) is effective, with purification via recrystallization from DMF/acetic acid mixtures . Key parameters include:

- Reaction time : 3–5 hours.

- Temperature : 80–100°C.

- Yield optimization : Pre-purification via vacuum filtration and washing with ethanol/diethyl ether reduces impurities.

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- HRMS (EI, 70 eV) to confirm molecular weight (e.g., calculated vs. experimental values, as in ) .

- ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing m-tolyl vs. o/p-tolyl isomers).

Q. What solvent systems are suitable for recrystallization to ensure high crystallinity?

- Methodological Answer : DMF/acetic acid (3:1 v/v) is effective for recrystallization, producing needle-like crystals suitable for X-ray diffraction. Alternatives include ethanol/water mixtures (7:3 v/v) for cost-sensitive workflows .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. For example, ICReDD’s approach combines reaction path searches and experimental feedback loops to prioritize derivatives .

- Molecular docking identifies potential binding interactions (e.g., triazole ring coordination with enzymatic targets).

Q. What strategies resolve contradictions in spectroscopic data (e.g., HRMS discrepancies)?

- Methodological Answer :

- Isotopic pattern analysis : Confirm molecular ion clusters (e.g., Cl isotopes).

- Fragmentation pathways : Compare theoretical and observed fragments (e.g., loss of CO₂ from carboxylic acid groups) .

- Cross-validation : Use orthogonal techniques (e.g., elemental analysis for C/H/N ratios) to confirm HRMS data .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Systematic substitution : Replace the m-tolyl group with electron-donating/withdrawing groups (e.g., 4-Cl, 3-OCH₃) and assess bioactivity.

- Pharmacophore mapping : Correlate triazole ring geometry (e.g., bond angles from XRD) with activity in antimicrobial assays .

Q. What advanced reactor designs improve scalability for multi-step syntheses?

- Methodological Answer :

- Flow chemistry : Minimizes side reactions in exothermic steps (e.g., cycloaddition).

- Membrane separation : Enhances intermediate purification (e.g., nanofiltration for carboxylic acid retention) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.